molecular formula C20H20N2O6S2 B3435281 4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide

4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide

Cat. No.: B3435281
M. Wt: 448.5 g/mol
InChI Key: XTITXDQUXODDMF-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide is a sulfonamide derivative characterized by two methoxy-substituted benzenesulfonamide moieties linked via a central phenyl group (Fig. 1). Its structural complexity, featuring dual sulfonamide linkages and methoxy substituents, may influence solubility, bioavailability, and target binding compared to simpler analogs.

Properties

IUPAC Name

4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-27-15-7-11-17(12-8-15)29(23,24)21-19-5-3-4-6-20(19)22-30(25,26)18-13-9-16(28-2)10-14-18/h3-14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTITXDQUXODDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride to form 4-methoxybenzenesulfonamide. This intermediate is then reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyaniline derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings and methoxy groups can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Sulfonamide derivatives often differ in substituent groups on the aromatic rings, linkage patterns, and additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Sulfonamides
Compound Name Key Structural Features Molecular Formula Reference(s)
4-Methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide (Target Compound) Dual methoxybenzenesulfonamide groups linked via a phenyl group C₂₀H₂₁N₂O₆S₂
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring substitution; methyl group on benzene C₁₈H₁₇N₃O₄S₂
MP-A08 (4-Methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) Dual benzenesulfonamide groups with central benzilideneaniline linkage C₂₇H₂₅N₃O₄S₂
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide Single methoxy and methyl substituents; simpler structure C₁₄H₁₅NO₃S
HMN-154 (4-Methoxy-N-[2-[(E)-2-(4-pyridinyl)ethenyl]phenyl]benzenesulfonamide) Ethenylpyridine substituent; extended conjugation C₂₀H₁₈N₂O₃S
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide Single methoxy and methyl groups; orthorhombic or monoclinic crystal systems C₁₄H₁₅NO₃S

Key Observations :

  • The central phenyl linkage may reduce conformational flexibility compared to analogs like MP-A08 .
  • Oxazole Derivatives : The oxazole ring in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide introduces heterocyclic diversity, which is associated with antimicrobial activity .
  • HMN-154 : The ethenylpyridine group extends π-conjugation, possibly enhancing anticancer activity by improving DNA intercalation or kinase inhibition .
Table 2: Activity Comparison
Compound Name Reported Activity Mechanism/Target Reference(s)
Target Compound Limited explicit data; inferred potential in enzyme inhibition or anticancer activity Nrf2 activation (structural analogs)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Antimicrobial activity (specific pathogens not detailed) Microbial enzyme inhibition
MP-A08 Sphingosine kinase 1 (SK1) inhibition Competitive ATP inhibition
HMN-154 Anticancer activity (IC₅₀ = 2.6–3 ng/mL against KB and colon38 cells) Cell proliferation inhibition
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide No explicit activity data; structural studies suggest bioactivity potential N/A

Key Observations :

  • MP-A08 : Its SK1 inhibition highlights the role of benzenesulfonamide dimers in targeting lipid signaling pathways .
  • HMN-154 : Demonstrates that substituents like ethenylpyridine significantly enhance cytotoxicity compared to methoxy-only analogs .

Physicochemical and Crystallographic Properties

Table 3: Physicochemical and Structural Data
Compound Name Molecular Weight (g/mol) Solubility Traits Crystal System Reference(s)
Target Compound 457.56 Likely moderate (dual methoxy groups) Not reported
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide 293.34 Low (hydrophobic methyl/methoxy) Orthorhombic/Monoclinic
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide 277.34 Moderate (polar sulfonamide group) Monoclinic
HMN-154 422.52 Enhanced (pyridine improves hydrophilicity) Not reported

Key Observations :

  • Crystallography: Substituents influence crystal packing. For example, chloro or methoxy groups in 4-methoxy-N-(4-substituted-phenyl)benzenesulfonamides lead to monoclinic systems, while simpler analogs (e.g., unsubstituted phenyl) adopt orthorhombic systems .
  • Solubility : Methoxy groups improve water solubility compared to methyl or chloro substituents, but bulky groups (e.g., ethenylpyridine in HMN-154) may offset this via steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide
Reactant of Route 2
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4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide

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